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molecular formula C10H7N3O2 B8773312 5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione

5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione

Cat. No. B8773312
M. Wt: 201.18 g/mol
InChI Key: UNJOVLULWROYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598078B2

Procedure details

To concentrated sulphuric acid (119 ml) was added portionwise 2-[(E)-hydroxyimino]-N-(5-methyl-1H-indazol-6-yl)-acetamide (34.7 g, 146.3 mmol). The addition was strongly exothermic and the internal temperature was maintained at 70° C. with an ice bath. At the end of the addition the resulting reaction mixture was heated at 80° C. and stirred for 45 min at this temperature. According to LC-MS analysis, the reaction has then reached completion. The reaction mixture was cooled down to ambient temperature. The reaction mixture was poured onto 3.00 kg of ice. The resulting dark-brown suspension was stirred for 30 min and then filtrated. The filter cake was washed extensively with water and dried in vacuo at 55° C. The title product was obtained as a red-brown powder. LC/MS: 202 (M+H)+, 224 (M+H)+.
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].O/N=[CH:8]/[C:9]([NH:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][NH:18]2)=[CH:14][C:13]=1[CH3:21])=[O:10]>>[CH3:21][C:13]1[CH:14]=[C:15]2[C:19](=[C:20]3[C:8](=[O:2])[C:9](=[O:10])[NH:11][C:12]=13)[NH:18][N:17]=[CH:16]2

Inputs

Step One
Name
Quantity
119 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
34.7 g
Type
reactant
Smiles
O\N=C\C(=O)NC1=C(C=C2C=NNC2=C1)C
Step Two
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 45 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to ambient temperature
STIRRING
Type
STIRRING
Details
The resulting dark-brown suspension was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The filter cake was washed extensively with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 55° C

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC=1C=C2C=NNC2=C2C1NC(C2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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